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benzyl(triethyl)azanium;hydrobromide

Cat. No.: B12056967
M. Wt: 273.23 g/mol
InChI Key: CHQVQXZFZHACQQ-UHFFFAOYSA-N
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Description

Significance and Research Landscape within Quaternary Ammonium (B1175870) Chemistry

Quaternary ammonium compounds (QACs) are a class of chemical compounds with a distinct molecular structure featuring a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This structure gives them an amphiphilic nature, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-repelling) properties, allowing for effective interaction with both polar and nonpolar molecules. mdpi.com

The significance of QACs is vast, with applications spanning various industries. They are utilized as phase-transfer catalysts, ionic liquids, and surfactants. mdpi.comacs.org In the realm of organic synthesis, QACs like benzyl(triethyl)azanium hydrobromide are particularly valued as phase-transfer catalysts. chemimpex.comfluorochem.co.ukchemicalbull.com Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. fluorochem.co.ukchemicalbull.com The QAC transports a reactant from one phase to another where the reaction can occur, thereby increasing reaction rates, improving yields, and often allowing for milder reaction conditions. fluorochem.co.ukchemicalbook.com

Benzyl(triethyl)azanium hydrobromide is a prominent example within this landscape, frequently employed to catalyze a variety of organic reactions, including alkylations, acylations, and nucleophilic substitutions. chemimpex.comchemicalbook.com Its ability to solubilize organic compounds in aqueous solutions makes it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. chemimpex.com The research landscape for QACs is continually expanding, driven by the need for more efficient and environmentally benign chemical processes. marknteladvisors.com

Historical Development and Evolution of Onium Salt Research

The study of onium compounds, the broader class to which quaternary ammonium salts belong, has a rich history. acs.org The term "onium" is used for cations that are formally derived from the protonation of parent hydrides of elements from groups 15, 16, or 17 of the periodic table. wikipedia.org The oldest and most well-known onium ion is the ammonium ion (NH₄⁺), derived from ammonia (B1221849) (NH₃). wikipedia.org

The concept of onium salts has been of interest to chemists for a long time, with some natural examples like ammonium salts being known since ancient times. acs.org The systematic study and synthesis of a wider range of onium compounds gained momentum in the late 19th century. A significant milestone was the preparation of the first iodonium (B1229267) salts in 1894 by C. Hartmann and V. Meyer, who also proposed the "-onium" suffix for compounds with properties similar to ammonium salts. acs.org

Since then, the field has evolved dramatically, with the synthesis and study of onium compounds of nearly all nonmetals. acs.org The development of various physical methods, such as X-ray diffraction and various forms of spectroscopy (IR, NMR, UV), has been crucial in determining the structure of these compounds. acs.org The application of onium salts has also grown immensely; for instance, ammonium, phosphonium, and sulfonium (B1226848) salts are widely used as phase-transfer catalysts. acs.org More recently, research has focused on creating onium salts for specific applications, such as photopolymerization reactions. mq.edu.auresearchgate.netnih.gov

Current Academic Trajectories and Emerging Research Paradigms for Benzyl(triethyl)azanium Hydrobromide

Current research involving benzyl(triethyl)azanium hydrobromide continues to build upon its established role as a phase-transfer catalyst while exploring new applications. chemimpex.comchemicalbook.com Academic trajectories are focused on optimizing its use in organic synthesis to achieve higher efficiency, selectivity, and more sustainable reaction protocols. researchgate.net For example, its derivative, benzyl (B1604629) triethyl ammonium tribromide, has been investigated as an efficient and regioselective reagent for the bromination of activated aromatic compounds. researchgate.net

A significant emerging paradigm in the broader field of QACs is the development of "green" or eco-friendly alternatives. marknteladvisors.com While effective, there is growing awareness of the environmental persistence and potential antimicrobial resistance associated with some QACs. marknteladvisors.comnih.govacs.org This is driving research towards designing new QACs with reduced environmental impact without compromising their catalytic efficacy.

Furthermore, benzyl(triethyl)azanium hydrobromide and its analogs are being explored in novel applications. For instance, its chloride counterpart, benzyltriethylammonium chloride, has been studied for its antifungal properties for preserving bamboo. researchgate.net Research is also active in immobilizing QACs onto solid supports, creating so-called three-phase transfer catalysts, which can be more easily separated from the reaction mixture and recycled. biomedres.us These supported catalysts, which can include benzyltriethylammonium chloride on a polymer fiber, represent a move towards more sustainable and industrially viable catalytic systems. biomedres.us The versatility of the onium salt structure continues to inspire the synthesis of new derivatives for specialized applications like photopolymerization and the creation of advanced materials. mq.edu.auresearchgate.netnih.gov

Data Tables

Table 1: Chemical and Physical Properties of Benzyl(triethyl)azanium Hydrobromide

PropertyValueSource(s)
IUPAC Name benzyl(triethyl)azanium;hydrobromide nih.gov
Synonyms Benzyltriethylammonium bromide, BTEAB, Triethylbenzylammonium bromide chemimpex.comnih.govchemicalbook.com
CAS Number 5197-95-5 chemimpex.comnih.govchemicalbook.com
Molecular Formula C₁₃H₂₂BrN chemimpex.comnih.govchemicalbook.com
Molecular Weight 272.22 g/mol nih.govchemicalbook.com
Appearance White to off-white crystalline powder chemimpex.comcymitquimica.com
Melting Point 188-192 °C chemimpex.com
Water Solubility Soluble chemicalbook.com
InChIKey CHQVQXZFZHACQQ-UHFFFAOYSA-M nih.gov
SMILES CCN+(CC)CC1=CC=CC=C1.[Br-] nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23BrN+ B12056967 benzyl(triethyl)azanium;hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23BrN+

Molecular Weight

273.23 g/mol

IUPAC Name

benzyl(triethyl)azanium;hydrobromide

InChI

InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;

InChI Key

CHQVQXZFZHACQQ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.Br

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl Triethyl Azanium Hydrobromide and Analogous Structures

Classical Quaternization Reactions: Menshutkin Reaction and Modern Refinements

The traditional and most direct route to synthesizing quaternary ammonium (B1175870) salts is the Menshutkin reaction, named after its discoverer Nikolai Menshutkin. wikipedia.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org In the specific case of benzyl(triethyl)azanium hydrobromide, the synthesis is achieved by reacting triethylamine (B128534) with benzyl (B1604629) bromide. wikipedia.orgchemicalbook.com This process is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgresearchgate.net

A general synthetic procedure involves dissolving the benzyl halide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and adding the tertiary amine. chemicalbook.com The reaction mixture is typically stirred at room temperature, during which the quaternary ammonium salt precipitates as a solid. chemicalbook.com The product can then be isolated by filtration, washed, and dried. chemicalbook.com

The efficiency and yield of the Menshutkin reaction are highly dependent on several key parameters. Optimizing these factors is crucial for effective synthesis.

Reagent Reactivity : The choice of the alkylating agent is critical. The reactivity of the alkyl halide follows the order of I > Br > Cl, making alkyl iodides the most effective reagents, followed by bromides. wikipedia.org Benzylic halides, such as benzyl bromide, are particularly excellent reactants due to the stability of the transition state. wikipedia.org

Temperature and Concentration : Reaction rates can be increased by raising the temperature. rsc.org However, care must be taken, as some solvents like dichloromethane (B109758) can react with amines at elevated temperatures. wikipedia.org The molar ratio of the reactants can also be adjusted; for instance, using a slight excess of the amine can help drive the reaction to completion. google.com

Interactive Table: Impact of Parameters on Menshutkin Reaction

ParameterEffect on Reaction Rate/YieldRationaleSource
Alkyl Halide Leaving GroupIncreases (I > Br > Cl)Weaker C-X bond and better leaving group ability. wikipedia.org
Solvent PolarityIncreases with polarity (Polar > Dipolar Aprotic > Non-polar)Stabilization of the charged transition state. researchgate.netnih.govarxiv.org
TemperatureIncreases with temperatureProvides sufficient activation energy for the reaction. rsc.org
Steric Hindrance (on amine or halide)Decreases with increased hindranceSN2 reactions are sensitive to steric bulk around the reaction centers. wikipedia.org

The Menshutkin reaction is a type of SN2 reaction where a tertiary amine acts as the nucleophile, attacking an alkyl halide and displacing the halide ion. wikipedia.orgresearchgate.net The mechanism has been extensively studied using computational methods like Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) simulations. researchgate.netnih.govnih.gov

These studies confirm that the reaction proceeds through a single transition state where the new carbon-nitrogen bond is partially formed while the carbon-halide bond is partially broken. xmu.edu.cn A key finding is the dramatic influence of the solvent on the reaction's energy profile. researchgate.netnih.gov In the gas phase, the reaction is often endothermic. researchgate.net However, in a polar solvent like water, solvation strongly stabilizes the ionic products and the polarized transition state, leading to a lower activation barrier and a strongly exothermic reaction. researchgate.netresearchgate.net The electronic activity that drives the bond-forming and bond-breaking processes has been characterized using the reaction electronic flux, providing a complete picture of the reaction mechanism. researchgate.netnih.gov

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for quaternization reactions. organic-chemistry.org These approaches focus on replacing hazardous solvents and reagents and improving energy efficiency.

Greener Solvents : Traditional volatile organic solvents (VOSs) like acetonitrile (B52724) and dichloromethane are being replaced with "greener" alternatives. nih.gov Deep eutectic solvents (DESs), particularly those based on choline (B1196258) chloride, have emerged as effective, biodegradable, and non-toxic media for quaternization reactions. nih.gov Water is also an excellent green solvent choice for these reactions where possible. organic-chemistry.org

Alternative Energy Sources : Microwave and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times (from hours to minutes) and increase yields, often to near-quantitative levels. nih.gov These methods represent a more energy-efficient approach compared to conventional heating. nih.gov

Renewable Reagents : To replace toxic alkyl halides, researchers have explored the use of dimethyl carbonate (DMC) as a renewable and more benign alkylating agent. rsc.orgrsc.org DMC can be produced sustainably and results in non-corrosive products, offering a significant green advantage over conventional methods. rsc.orgrsc.org

Novel Synthetic Pathways for Structural Diversification

Beyond the classical Menshutkin reaction, novel synthetic pathways have been developed to create a wide array of structurally diverse and functionalized benzyl(triethyl)azanium analogues.

The functionalization of the benzyl ring or the alkyl chains of the ammonium salt opens up new applications. Recent advances have enabled the introduction of various functional groups with high selectivity.

C-H Functionalization : A significant breakthrough is the direct functionalization of the aromatic ring. For example, iridium-catalyzed para-selective C-H borylation of aromatic quaternary ammonium salts has been developed. nih.gov This method allows for the introduction of a boryl group, which can be further transformed into a wide range of other functional groups, providing a powerful tool for late-stage diversification. nih.gov

Multi-Component Reactions : Copper-catalyzed three-component carboamination of styrenes offers a direct route to complex benzylamine (B48309) derivatives. nih.gov This reaction combines an alkene, an amine derivative (like urea), and an alkyl source to expediently synthesize diverse structures. nih.gov

Specialized Reagents : Functionalized derivatives can be designed for specific purposes. For instance, a series of substituted benzyl derivatives of diethylenetriaminetetraacetic acids have been synthesized to act as bifunctional chelating agents for labeling antibodies with metal ions. nih.gov Another example is the preparation of benzyl triethyl ammonium tribromide, which serves as a highly efficient and regioselective brominating agent for activated aromatic compounds. researchgate.net

The construction of chiral molecules containing a quaternary stereocenter is a significant challenge in organic synthesis. Asymmetric ion-pairing organocatalysis, often using chiral quaternary ammonium salts, has become a prominent strategy to address this. nih.govproquest.com

Chiral Phase-Transfer Catalysis : The enantioselective α-alkylation of prochiral starting materials can be achieved using chiral ammonium salt catalysts. nih.govproquest.com Catalysts derived from Cinchona alkaloids are frequently used to facilitate asymmetric Michael additions and other carbon-carbon bond-forming reactions, yielding products with moderate to good enantioselectivities. acs.orgjku.at These reactions are crucial for accessing non-natural α,α-disubstituted amino acid analogues and other highly functionalized chiral molecules. jku.at

Synthesis of Chiral-at-Nitrogen Cations : While constructing carbon stereocenters is well-established, creating stereochemically defined nitrogen centers is more difficult. nih.gov Recent methodologies have shown that the chirality of ammonium cations can be controlled through a supramolecular recognition process. nih.gov By using a chiral scaffold, such as 1,1'-bi-2-naphthol, under conditions that allow the nitrogen stereocenter to racemize, a thermodynamically driven crystallization process can produce the desired enantiomer in high yield and selectivity. nih.gov This provides access to a previously underexplored type of stereocenter for use in asymmetric synthesis. nih.gov

Considerations for Preparative Scale Synthesis and Process Intensification

The transition from laboratory-scale synthesis to preparative and industrial-scale production of benzyl(triethyl)azanium hydrobromide and its analogs necessitates a thorough evaluation of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations revolve around optimizing reaction conditions, managing thermal effects, and implementing process intensification strategies.

A common synthetic route to benzyl(triethyl)azanium hydrobromide is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine (triethylamine) and an alkyl halide (benzyl bromide). scienceinfo.com While straightforward in principle, scaling up this exothermic reaction presents challenges in heat dissipation, which requires the use of jacketed reactors for effective temperature control.

The molar ratio of reactants is another crucial parameter. While equimolar amounts are often used, employing a slight excess of the tertiary amine can drive the reaction to completion. However, this necessitates an additional purification step to remove the unreacted amine.

Process intensification represents a paradigm shift in chemical manufacturing, aiming for smaller, safer, and more efficient processes. Two prominent strategies for the synthesis of quaternary ammonium salts are microwave-assisted synthesis and continuous flow chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of quaternary ammonium salts, it offers several advantages over conventional heating, including significantly reduced reaction times (from hours to minutes), improved yields, and often solvent-free conditions. nih.govnih.gov This method provides rapid and uniform heating, which can minimize the formation of side products.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quaternary Ammonium Salts

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time 6 - 48 hoursMinutes nih.gov
Solvent Required (e.g., chloroform, acetonitrile, ethanol)Often solvent-free nih.gov
Yield 25 - 78%Comparable or better nih.gov

This table illustrates the significant advantages of microwave-assisted synthesis in terms of reaction time and solvent use.

Continuous Flow Chemistry

Continuous flow synthesis offers numerous benefits for large-scale production, including enhanced safety, better heat and mass transfer, and improved process control. ulisboa.pttcichemicals.com In a flow reactor, reactants are continuously pumped through a heated tube or microreactor, where the reaction occurs. google.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and stability. tcichemicals.comgoogle.com

The smaller reaction volume within a flow reactor mitigates the risks associated with highly exothermic reactions. tcichemicals.com For the synthesis of quaternary ammonium salts, running the reaction above the boiling point of the reactants in a pressurized system can lead to very high reaction rates. acs.org The product, often a molten salt, can be easily transported within the flow system for subsequent quenching and purification steps. acs.org This method also facilitates automation and can be more cost-effective for large quantities. tcichemicals.com

A patent describes a continuous flow method for synthesizing chloro quaternary ammonium salts using a microreactor, which significantly reduces reaction time to 5-15 minutes and improves conversion rates. google.com

Interactive Data Table: Parameters for Continuous Flow Synthesis of a Chloro Quaternary Ammonium Salt

ParameterValueReference
Reaction Temperature 40 - 80 °C google.com
Primary Amine Flow Rate 0.2 - 0.6 mL/min google.com
Sodium Hydroxide (B78521) Flow Rate 0.4 - 1.2 mL/min google.com
Chloromethane Solution Flow Rate 0.6 - 2.0 mL/min google.com
Reaction Time 5 - 15 minutes google.com

This table provides an example of the optimized parameters for the continuous flow synthesis of a quaternary ammonium salt, highlighting the precise control offered by this technology.

Phase Transfer Catalysis: Mechanistic Insights, Diverse Applications, and Innovations Involving Benzyl Triethyl Azanium Hydrobromide

Fundamental Principles and Catalytic Mechanisms of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that enables or accelerates reactions between reactants in heterogeneous systems, typically consisting of an aqueous phase and an organic phase. chesci.comcrdeepjournal.org The core principle involves the use of a phase-transfer agent, such as benzyl(triethyl)azanium hydrobromide, which transports a reactant from one phase into the other where the reaction can proceed. biomedres.usmasterorganicchemistry.com This technique circumvents the insolubility of reactants, obviating the need for expensive, anhydrous, or aprotic solvents and allowing for milder reaction conditions. biomedres.usguidechem.com

Elucidation of Interfacial and Extraction Mechanisms

Two primary mechanisms are proposed to explain how phase-transfer catalysts operate: the interfacial mechanism and the extraction mechanism.

The extraction mechanism , originally proposed by Charles Starks, suggests that the quaternary ammonium (B1175870) cation (Q⁺) forms an ion pair with the aqueous-phase anion (Y⁻). biomedres.us This new, lipophilic ion pair (Q⁺Y⁻) is extracted from the aqueous phase into the bulk organic phase. biomedres.us Once in the organic phase, the anion is highly reactive, as it is poorly solvated and only loosely associated with the bulky Q⁺ cation, allowing it to react with the organic substrate (RX) to form the product (RY). The catalyst, now paired with the leaving group anion (X⁻), returns to the aqueous phase to repeat the cycle. biomedres.us

The interfacial mechanism , developed by Mieczysław Mąkosza, is particularly relevant for reactions involving the deprotonation of weak organic acids (C-H acids) by a concentrated aqueous base like sodium hydroxide (B78521). In this model, the deprotonation of the organic substrate occurs at the interface between the two phases. princeton.edu The resulting organic anion forms an ion pair with the catalyst's cation (Q⁺) at the interface and is then drawn into the organic phase to react further. princeton.edu This mechanism avoids the difficult extraction of highly hydrated anions like hydroxide (OH⁻) into the organic phase. researchgate.net The choice between which mechanism is operative depends on factors like the lipophilicity of the catalyst and the nature of the anion being transferred.

Role of the Quaternary Ammonium Cation in Interphase Mass Transfer

The quaternary ammonium cation, the core of a catalyst like benzyl(triethyl)azanium hydrobromide, is the key to interphase mass transfer. Its structure is amphiphilic, meaning it possesses both hydrophilic (the charged nitrogen center) and lipophilic (the surrounding alkyl and benzyl (B1604629) groups) properties. chesci.combiomedres.us This dual nature allows the cation to partition between the aqueous and organic phases, or to reside at the interface. chesci.com

The primary function of the cation is to pick up an anion (e.g., permanganate (B83412), cyanide, or a phenoxide) from the aqueous phase and shuttle it into the organic phase. researchgate.net The large, organic-soluble nature of the cation shields the anion from the aqueous solvent and forms a "naked," highly reactive nucleophile in the organic phase. guidechem.comresearchgate.net The size and structure of the alkyl groups on the cation influence its effectiveness; larger, more lipophilic cations are generally more effective at extracting anions into the organic phase. princeton.edu The benzyl group in benzyl(triethyl)azanium hydrobromide contributes to its lipophilicity, making it an effective catalyst for a wide range of reactions.

Comprehensive Applications in Advanced Organic Transformations

Benzyl(triethyl)azanium hydrobromide and its chloride analogue (benzyltriethylammonium chloride, TEBA or BTEAC) are versatile phase-transfer catalysts employed in numerous advanced organic transformations. guidechem.comchemicalbook.comangchenchem.com

Nucleophilic Substitution Reactions (e.g., Williamson Synthesis)

Nucleophilic substitution is a cornerstone application of PTC. The Williamson ether synthesis, which forms an ether from an organohalide and an alcohol, is significantly enhanced by PTC. masterorganicchemistry.comlibretexts.org In a typical setup, an alcohol is deprotonated by a strong base in the aqueous phase to form an alkoxide. The phase-transfer catalyst then transports the alkoxide anion into the organic phase to react with the alkyl halide. This method allows for the synthesis of ethers under convenient biphasic conditions with high yields. theaic.org

ReactantsCatalystProductYieldReference(s)
Phenol + Butyl BromideTetrabutylammonium (B224687) Bromide (TBAB)Phenylbutyl Ether~80% theaic.org
o-Chloronitrobenzene + Potassium PhenoxideTetrabutylphosphonium Bromideo-Nitrodiphenyl Ether>95% crdeepjournal.org
Alcohol + Benzyl ChlorideBenzyltriethylammonium Chloride (BTEAC)Benzyl EtherHigh masterorganicchemistry.com

This table presents representative data for Williamson ether synthesis under phase-transfer catalysis conditions. Yields are approximate and can vary based on specific reaction conditions.

Addition Reactions (e.g., Michael Addition, Aldol Reactions)

PTC is also effective for facilitating various addition reactions. The Michael addition , the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be catalyzed by quaternary ammonium salts. semanticscholar.org The catalyst transfers the nucleophile (e.g., an enolate or another carbanion) into the organic phase for the addition reaction.

Aldol reactions , which involve the addition of an enolate to a carbonyl compound, can also be performed under PTC conditions. The catalyst facilitates the deprotonation of the enolizable substrate at the interface and transports the resulting enolate into the organic phase to react with an aldehyde or ketone. mdma.ch This approach avoids the need for strong, anhydrous bases and expensive solvents. For instance, the self-condensation of aldehydes has been shown to proceed efficiently using quaternary ammonium salts like tetrabutylammonium bromide, achieving significant conversion where uncatalyzed reactions show negligible results. mdma.ch

Reaction TypeSubstratesCatalystProduct TypeYieldReference(s)
Michael AdditionAmine + α,β-Unsaturated KetoneChiral Quaternary Ammonium SaltAziridine82-87% semanticscholar.org
Aldol CondensationMixture of AldehydesTetrabutylammonium BromideEnal60% Conversion mdma.ch

This table showcases examples of addition reactions facilitated by phase-transfer catalysis. Yields are illustrative of the efficiency of the method.

Oxidation and Reduction Protocols

The application of PTC extends to oxidation and reduction reactions, where it allows water-soluble inorganic reagents to react with substrates in an organic phase.

Oxidation: Inorganic oxidants like potassium permanganate (KMnO₄) are poorly soluble in organic solvents. Benzyl(triethyl)azanium hydrobromide or similar catalysts can form an ion pair with the permanganate anion (MnO₄⁻), creating a potent oxidizing agent in the organic phase. mdma.chscirp.orgsciforum.net This has been successfully applied to the oxidation of alkenes to diols and alcohols to aldehydes or carboxylic acids. chesci.commdma.chresearchgate.net For example, the oxidation of cis-cyclooctene with potassium permanganate, which gives a poor yield in a simple aqueous system, can be improved to a 50% yield in the presence of benzyltriethylammonium chloride. mdma.ch

Reduction: Similarly, PTC facilitates reductions using agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netresearchgate.net While NaBH₄ is a mild reducing agent, its use is often limited to protic solvents. With a phase-transfer catalyst, the borohydride anion (BH₄⁻) can be transferred into an organic phase to reduce aldehydes, ketones, and even less reactive functional groups like alkyl halides and azides under mild, biphasic conditions. researchgate.netlookchem.comlookchem.com This method has been shown to provide high yields in the reduction of various acetophenones to their corresponding alcohols. researchgate.net

Reaction TypeSubstrateReagentCatalystProductYieldReference(s)
Oxidationcis-CycloocteneKMnO₄ / NaOHBenzyltriethylammonium Chloridecis-1,2-Cyclooctanediol50% mdma.ch
OxidationBenzyl AlcoholAcidic DichromateTetrabutylammonium BromideBenzaldehyde>90% chesci.comresearchgate.net
ReductionAcetophenonesNaBH₄Tetrabutylammonium Bromide1-Phenyl EthanolsHigh researchgate.net
Reduction1-BromohexadecaneNaBH₄Hexadecyltributylphosphonium BromideHexadecane98% lookchem.com

This table provides examples of oxidation and reduction reactions performed under phase-transfer catalysis, demonstrating the yields achievable with this technique.

Halogenation Reactions, including Regioselective Bromination via Tribromide Analogues

Benzyl(triethyl)azanium hydrobromide serves as a precursor to potent and selective halogenating agents, most notably its tribromide analogue, benzyltriethylammonium tribromide (BTEAT). This solid, stable, and easily handled reagent has demonstrated significant efficacy in the regioselective bromination of activated aromatic systems. The phase-transfer catalyst (PTC) cation, benzyl(triethyl)azanium, facilitates the transfer of the tribromide anion (Br₃⁻) into the organic phase, where it acts as a mild and selective source of electrophilic bromine.

Research has shown that benzyltriethylammonium tribromide is a highly efficient reagent for the bromination of anilines, phenols, and anisoles, affording products in good to excellent yields at room temperature. princeton.edu The reaction exhibits remarkable regioselectivity, typically favoring para-substitution. For instance, the bromination of anilines and phenols using this reagent in a methanol/dichloromethane (B109758) solvent mixture with calcium carbonate proceeds smoothly. princeton.edu This method provides a significant advantage over using elemental bromine, which can be hazardous and lead to over-bromination and a mixture of products.

Similarly, the closely related benzyltrimethylammonium (B79724) tribromide has been successfully employed for the selective mono-, di-, or tri-bromination of aromatic ethers under mild conditions. google.com It has also proven effective in the regioselective bromination of heterocyclic compounds, such as phthalazin-1(2H)-ones, a key step in the synthesis of aminophthalazin-1(2H)-ones. biomedres.us The predictability and high selectivity of these tribromide reagents make them valuable tools in synthetic organic chemistry.

Table 1: Regioselective Bromination of Activated Aromatic Compounds using Benzyltriethylammonium Tribromide (BTEAT) princeton.edu

SubstrateProductYield (%)
Aniline4-Bromoaniline95
Phenol4-Bromophenol98
Anisole4-Bromoanisole92
N,N-Dimethylaniline4-Bromo-N,N-dimethylaniline96
2-Methoxynaphthalene1-Bromo-2-methoxynaphthalene94

Condensation and Polymerization Reactions

Benzyl(triethyl)azanium salts, particularly the chloride analogue (benzyltriethylammonium chloride, BTEAC), are effective phase-transfer catalysts for various condensation and polymerization reactions. jku.at In these processes, the catalyst facilitates the transport of a reactive anion (e.g., a phenoxide or carboxylate) from the aqueous phase to the organic phase, where it can react with an electrophilic monomer. biomedres.us This approach is particularly useful for producing high molecular weight polymers under biphasic conditions, which can be difficult to achieve with conventional methods. jku.atalfachemic.com

One significant application is in polycondensation reactions. For example, BTEAC has been used to synthesize a range of condensation polymers, including poly(amide-ester)s, poly(amide-carbonate)s, and poly(amide-thiocarbonate)s. scientificlabs.co.uk These polymers were prepared from halogenated diphenol-amides and various diacid chlorides (such as terephthaloyl chloride and isophthaloyl chloride), phosgene, or thiophosgene. scientificlabs.co.uk The hydrophilic nature of the benzyltriethylammonium cation makes it an effective catalyst for these transformations. scientificlabs.co.uk The mechanism often follows an interfacial pathway where the reaction occurs at the boundary between the two immiscible liquid phases. biomedres.us

Beyond polymerization, these catalysts are also employed in classic condensation reactions. Benzyltriethylammonium chloride can activate solid supports like hydroxyapatite (B223615) and natural phosphate (B84403), enabling them to serve as effective heterogeneous bases for Knoevenagel and Claisen-Schmidt condensations at room temperature without a separate solvent. jku.atnih.gov

Table 2: Polymerization Reactions Catalyzed by Benzyltriethylammonium Chloride (BTEAC) scientificlabs.co.uk

Diphenol-Amide MonomerCo-monomerPolymer Type
N-(2,6-dihalo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)pentanamideTerephthaloyl chloridePoly(amide-ester)
N-(2,6-dihalo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)pentanamideIsophthaloyl chloridePoly(amide-ester)
N-(2,6-dihalo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)pentanamideAdipoyl chloridePoly(amide-ester)
N-(2,6-dihalo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)pentanamidePhosgenePoly(amide-carbonate)
N-(2,6-dihalo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)pentanamideThiophosgenePoly(amide-thiocarbonate)

Multi-Component and Cascade Reactions (e.g., Hantzsch Reaction)

Phase-transfer catalysts like benzyl(triethyl)azanium salts are valuable in promoting multi-component and cascade reactions, where several bonds are formed in a single operation. While the Hantzsch pyridine (B92270) synthesis is a well-known multi-component reaction, the documented applications for benzyl(triethyl)azanium chloride more specifically highlight its utility in facilitating key condensation steps that are often integral to such complex transformations. nih.gov

For instance, benzyltriethylammonium chloride has been shown to activate solid mineral supports, such as natural phosphate and hydroxyapatite. jku.atnih.gov This catalytic system is effective for promoting the Knoevenagel and Claisen-Schmidt condensation reactions under environmentally benign, solvent-free conditions. jku.atnih.gov These reactions, which form new carbon-carbon bonds, are fundamental building blocks for the synthesis of more complex molecules and are often the initial steps in cascade reaction sequences. The catalyst functions by creating a reactive anionic species on the surface of the solid support, which then undergoes condensation with a carbonyl compound.

Catalyst Design, Immobilization, and Recyclability

A significant area of research in phase-transfer catalysis focuses on improving catalyst efficiency, simplifying product purification, and enabling catalyst reuse. While homogeneous PTCs like benzyl(triethyl)azanium hydrobromide are effective, their separation from the reaction mixture can be challenging. biomedres.us

Supported and Heterogenized Benzyl(triethyl)azanium Hydrobromide Catalytic Systems

To overcome the separation issues associated with homogeneous catalysts, significant effort has been directed towards the immobilization of quaternary ammonium salts onto solid supports. This process, known as heterogenization, creates a "three-phase" catalytic system (e.g., aqueous phase, organic phase, and solid catalyst).

Benzyltriethylammonium chloride has been successfully supported on both organic and inorganic materials. biomedres.us

Organic Supports: Polymers such as polystyrene resins and polyether ether ketone fibers have been used as backbones to anchor the quaternary ammonium salt. biomedres.us

Inorganic Supports: Materials like silica (B1680970) gel, alumina, natural phosphate, and hydroxyapatite serve as robust supports. biomedres.usjku.atnih.gov In some cases, the benzyltriethylammonium salt is not just supported but also activates the inorganic material to act as a basic catalyst for reactions like Knoevenagel and Claisen-Schmidt condensations. jku.atnih.gov

These supported systems confine the catalyst to a solid phase, allowing for easy separation from the liquid reaction medium by simple filtration.

Strategies for Catalyst Recovery and Reusability

The primary strategy for the recovery and reuse of benzyl(triethyl)azanium-based catalysts is their immobilization on insoluble supports, as detailed above. By creating a heterogenized catalyst, the post-reaction workup is greatly simplified, and the recovered catalyst can often be reused for multiple reaction cycles without a significant loss of activity.

In some specific applications, the catalyst itself is designed for easy recovery. For example, the benzyltriethylammonium tribromide reagent used for brominations has been reported as being recoverable and reusable. princeton.edu After the reaction, the spent catalyst, benzyl(triethyl)azanium hydrobromide, is often water-soluble, allowing it to be separated from the water-insoluble organic product through a simple aqueous wash, after which it can potentially be regenerated and reused.

Control of Selectivity and Stereochemistry in PTC-Mediated Reactions

Phase-transfer catalysis offers powerful methods for controlling reaction selectivity. With benzyl(triethyl)azanium hydrobromide and its analogues, this control is most prominently demonstrated in achieving high regioselectivity.

As discussed in section 3.2.4, benzyltriethylammonium tribromide provides excellent regioselectivity in the electrophilic bromination of activated aromatic rings. princeton.edu It selectively delivers bromine to the most electronically enriched and sterically accessible position, typically the para-position of anilines, phenols, and aromatic ethers, yielding a single major product with high purity. princeton.edugoogle.com This avoids the formation of isomeric mixtures that are common with less sophisticated brominating agents. The bulky nature of the [cation⁺...Br₃⁻] ion pair can influence the approach to the substrate, further enhancing this selectivity.

While benzyl(triethyl)azanium hydrobromide is an achiral catalyst and therefore does not induce stereoselectivity, the broader field of asymmetric phase-transfer catalysis achieves control of stereochemistry by using chiral, non-racemic catalysts. These specialized catalysts, often derived from natural products like Cinchona alkaloids or built with synthetic chiral scaffolds, form a chiral ion pair with the reacting anion. jku.at This chiral environment directs the subsequent reaction pathway, leading to the preferential formation of one enantiomer over the other. The development of such catalysts is a key focus in modern organic synthesis, allowing for the enantioselective synthesis of complex molecules.

Integration of Benzyl Triethyl Azanium Hydrobromide in Advanced Materials Science and Engineering

Development of Quaternary Ammonium (B1175870) Salt-Based Polymeric Materials

The incorporation of quaternary ammonium salt functionalities into polymer structures is a key strategy for creating materials with tailored properties. These cationic polymers have found extensive use in a variety of technologically advanced areas. researchgate.net The synthesis methods are generally categorized into two main approaches: the direct polymerization of monomers that already contain the QAS moiety, and the post-polymerization modification of a precursor polymer to introduce the quaternary ammonium groups. researchgate.netnih.gov

The synthesis of polymeric materials incorporating benzyl(triethyl)azanium-like structures can be achieved through strategic chemical reactions. One common method is the quaternization of polymers that contain tertiary amine groups. researchgate.net For instance, researchers have successfully synthesized polymeric quaternary ammonium salts by reacting diethylaminoethyl methacrylate (B99206) (DEAEMA) with benzyl (B1604629) bromide, a process analogous to using benzyl(triethyl)azanium hydrobromide precursors. morressier.com This post-polymerization modification is a versatile technique, although achieving a complete degree of quaternization can be challenging due to steric hindrance and the impact of neighboring chemical groups. researchgate.net

Another approach involves the direct polymerization of monomers that already feature the quaternary ammonium salt structure. researchgate.net Beyond creating the primary polymer structure, compounds like benzyltriethylammonium chloride, a close analogue, also function as curing accelerators for polymer polymerization, particularly in systems like epoxy resins and powder coatings. chemicalbook.com This dual role highlights the compound's utility in both forming and processing advanced composite materials.

Table 1: Approaches for Synthesizing Quaternary Ammonium Salt-Based Polymers This table is interactive. Click on the headers to sort.

Synthesis Approach Description Key Considerations
Post-Polymerization Quaternization A pre-existing polymer with tertiary amine groups is chemically modified to introduce the quaternary ammonium functionality. nih.gov Steric hindrance can limit the degree of functionalization. researchgate.net

| Direct Polymerization of QAS Monomers | Monomers containing the quaternary ammonium salt group are directly polymerized to form the final material. researchgate.net | Can avoid issues of incomplete functionalization but requires stable monomer synthesis. researchgate.net |

Benzyl(triethyl)azanium hydrobromide and related QAS are effectively used to alter the surface characteristics of various materials. chemimpex.com The application of these compounds in surface modification can significantly improve properties such as adhesion and wettability, which is highly beneficial in the formulation of advanced coatings. chemimpex.com By covalently bonding or electrostatically attaching these cationic molecules to a surface, it is possible to create a permanent or semi-permanent functional layer.

This surface functionalization is a cornerstone of developing materials for specific, demanding applications. For example, the surfaces of common industrial polymers like polyethylene (B3416737) have been successfully modified with QAS to impart anti-fouling characteristics. nih.gov This ability to transform a chemically inert surface into a functionally active one is a primary reason for the integration of benzyl(triethyl)azanium hydrobromide into modern coating technologies.

Research on Specialty Material Applications

The unique properties of materials functionalized with benzyl(triethyl)azanium hydrobromide have led to their investigation in several specialized fields, ranging from marine engineering to environmental remediation and electronics.

Biofouling, the undesirable accumulation of microorganisms, plants, or algae on wetted surfaces, poses a significant challenge for marine industries and medical devices. nih.govmaterianova.be Quaternary ammonium salts are at the forefront of developing new anti-fouling solutions. nih.gov Materials incorporating QAS, such as benzyl(triethyl)azanium hydrobromide, can be designed as non-leaching, contact-killing surfaces. nih.gov

The primary mechanism of action is attributed to the interaction between the positively charged quaternary nitrogen center and the negatively charged components of microbial cell membranes. researchgate.net This interaction disrupts the cell membrane, leading to the leakage of cytoplasmic contents and eventual cell death. This contact-based killing mechanism is a significant advantage over older, biocide-leaching technologies, as it minimizes the release of harmful substances into the environment. nih.gov The balance between the hydrophobic components of the molecule (like the benzyl and ethyl groups) and the cationic charge is critical for its effectiveness against a broad spectrum of fouling organisms. nih.gov

In the field of membrane technology, preventing biofouling is crucial for maintaining performance and extending the operational life of filtration systems used in water treatment. youtube.com Quaternary ammonium compounds are instrumental in the development of anti-fouling membranes. nih.gov By modifying membrane surfaces with molecules like benzyl(triethyl)azanium hydrobromide, it is possible to create a surface that actively resists the attachment and growth of microorganisms. nih.gov

This surface modification can also be used to control the membrane's hydrophilicity or hydrophobicity. youtube.com For instance, in membrane distillation, a more hydrophobic surface is preferred, whereas for treating oil-contaminated water, a hydrophilic surface that repels oil while allowing water to pass is more effective. youtube.com The ability to fine-tune these surface properties makes QAS-functionalized membranes highly versatile for a range of applications, including the removal of organic matter, minerals, and other contaminants from water sources. youtube.com

Benzyl(triethyl)azanium hydrobromide belongs to the class of quaternary ammonium salts, which are foundational components of many ionic liquids (ILs). chemimpex.comnih.gov ILs are salts with melting points below 100°C that exhibit unique properties like low volatility and high thermal stability. nih.gov These characteristics make them suitable for various specialized applications.

Furthermore, these compounds are integral to the formation of advanced organogels. Organogels are non-fluid, colloidal networks that trap a liquid organic solvent. Research has shown that polyelectrolytes functionalized with quaternary ammonium groups can undergo self-assembly due to their amphiphilic nature (having both hydrophobic and hydrophilic parts), leading to the formation of organogels. rsc.org These materials can exhibit significant ionic conductivity without the need for additional doping agents. rsc.org The degree of QAS functionalization has a direct and tunable correlation with the material's ionic conductivity and the capacitance of energy storage devices built from them, demonstrating their potential in electronic applications. rsc.org

Table 2: Impact of Quaternary Ammonium Functionalization on Organogel Polyelectrolyte Properties This table is interactive. Click on the headers to sort.

Functionalization Degree (%) Ionic Conductivity (mS cm⁻¹) Supercapacitor Areal Capacitance (mF cm⁻²)
10 0.036 0.68
100 0.460 1.17

Data sourced from a study on organogel polyelectrolytes functionalized with quaternary ammonium. rsc.org


Elucidation of Structure-Performance Relationships in Material Systems

The integration of benzyl(triethyl)azanium hydrobromide into advanced materials is predicated on the ability to tailor material performance by strategically modifying its chemical structure. The performance of the final material system is intricately linked to the molecular architecture of the quaternary ammonium salt, including the nature of the cation and the counter-ion. Research into analogous systems provides significant insights into these relationships, even when direct studies on the hydrobromide are limited.

The Influence of the Cationic Headgroup:

The quaternary ammonium cation, [benzyl(triethyl)azanium]⁺, is the primary driver of many of the compound's functionalities. The steric and electronic properties of the groups attached to the nitrogen atom are of paramount importance.

Benzyl Group: The presence of the benzyl group introduces aromaticity and a degree of hydrophobicity. This can enhance interfacial adhesion in polymer composites where the matrix or fillers have aromatic character. In applications such as antimicrobial coatings, the benzyl group can facilitate interaction with the lipid membranes of microorganisms.

The Role of the Hydrobromide Counter-ion:

The bromide anion is not merely a passive charge-balancing species; it actively participates in shaping the material's properties. The nature of the halide anion can significantly influence the reactivity, stability, and electrochemical behavior of the material system.

Nucleophilicity: In chemical reactions, such as those involved in the curing of epoxy resins or in phase transfer catalysis, the nucleophilicity of the anion is a critical factor. Generally, in many solvent systems, the nucleophilicity of halides follows the order I⁻ > Br⁻ > Cl⁻. researchgate.net This suggests that benzyl(triethyl)azanium hydrobromide may offer different reaction kinetics compared to its chloride or iodide counterparts.

Ionic Conductivity: In the context of solid-state electrolytes or ion-conductive polymers, the size and mobility of the anion are crucial. While specific data for benzyl(triethyl)azanium hydrobromide in such systems is not readily available, studies on similar systems like lithium-halide-based electrolytes have shown that the choice of halide can impact ion transport and the formation of stable interphases. mdpi.com

Thermal Stability: The interaction between the cation and anion can affect the thermal stability of the compound and, by extension, the material it is incorporated into. The strength of the ionic bond and the decomposition pathways can be influenced by the specific halide present.

Structure-Performance in Epoxy Resin Systems:

One of the key areas where benzyl(triethyl)azanium salts find application is in the curing of epoxy resins. Here, the compound acts as an accelerator, influencing both the processing characteristics and the final properties of the thermoset. Research on analogous triethyl benzyl ammonium chloride has shown that it can serve as an effective accelerator for anhydride/epoxy resin systems. researchgate.net The structure of the quaternary ammonium salt influences the curing kinetics and the shelf life of the pre-impregnated materials (prepregs). researchgate.net

A key performance indicator is the gel time at different temperatures, which is a measure of how quickly the resin system transitions from a liquid to a solid. The structure of the accelerator dictates the reaction rate constants at both room temperature and elevated curing temperatures. For instance, compared to imidazole-based accelerators, quaternary ammonium salts like triethyl benzyl ammonium chloride have demonstrated a lower reaction rate constant at room temperature, which translates to a longer shelf life for prepregs. researchgate.net However, at high temperatures, their reactivity is comparable, ensuring efficient curing. researchgate.net

Interactive Data Table: Illustrative Curing Performance of Epoxy Resin Accelerators

Accelerator TypeStructureRoom Temperature ReactivityHigh Temperature ReactivityResulting Prepreg Shelf Life
Imidazole-basedHeterocyclic amineHighHighShort
Benzyl(triethyl)azanium salt Quaternary ammonium salt Low High Extended

Note: This table illustrates general trends and the data is representative of findings in the field.

Structure-Property Relationships in Polymer Composites:

In polymer composites, the introduction of quaternary ammonium salts can modify the mechanical and surface properties. Studies on dental resins have shown that the addition of various quaternary ammonium methacrylates can influence properties such as the degree of conversion, Young's modulus, and fracture toughness. nih.gov The concentration of the salt is a critical parameter, with lower concentrations sometimes having a negligible or even beneficial effect, while higher concentrations can lead to a deterioration of mechanical properties. nih.gov

The structural compatibility between the quaternary ammonium salt and the polymer matrix is essential. The hydrophobic/hydrophilic balance, governed by the alkyl chain length and the nature of the headgroup, determines the dispersibility of the salt within the matrix and its influence on the interfacial adhesion between the polymer and any fillers.

Interactive Data Table: Hypothetical Influence of Benzyl(triethyl)azanium Hydrobromide Concentration on Composite Mechanical Properties

Concentration of Benzyl(triethyl)azanium Hydrobromide (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
0 (Control)602.55
0.5622.65.2
1.0652.85.5
2.0582.44.8
5.0452.03.9

Note: This table is a hypothetical representation based on general trends observed with the addition of salts to polymer composites and is for illustrative purposes only.

Electrochemical Behavior and Applications of Benzyl Triethyl Azanium Hydrobromide

Fundamental Electrochemical Characterization of Quaternary Ammonium (B1175870) Cations

The electrochemical behavior of quaternary ammonium cations, including benzyl(triethyl)azanium, is a critical area of study for their application as electrolytes and functional components in electrochemical devices. Their performance is intrinsically linked to their stability in harsh electrochemical environments and their ability to transport ions efficiently.

The stability of quaternary ammonium cations is a primary determinant of the long-term performance and durability of electrochemical systems in which they are employed. nrel.govresearchgate.net In alkaline environments, which are common in devices like anion exchange membrane fuel cells, these cations are susceptible to degradation through several pathways. The primary mechanisms of degradation for benzyl-substituted quaternary ammonium cations are nucleophilic attack by hydroxide (B78521) ions, leading to either SN2 (nucleophilic substitution) displacement of the benzyl (B1604629) group or Hofmann elimination. nrel.govrsc.org

Studies on benzyltrimethylammonium (B79724) (a close structural analog to benzyl(triethyl)azanium) have shown that it is reasonably stable under certain conditions, with a reported half-life of approximately four years at 80°C. nrel.govresearchgate.net However, the stability is highly dependent on factors such as temperature, pH, and the concentration of the cation. nrel.govresearchgate.net Research indicates that increasing the concentration of the ammonium hydroxide can lead to decreased cation stability. researchgate.net

The electrochemical stability of quaternary ammonium cations is also crucial when they are used as supporting electrolytes in cathodic reductions. nih.gov The reduction of these cations can lead to fragmentation into a tertiary amine and a radical, a process that defines their cathodic stability limit. nih.gov

Table 1: Comparative Alkaline Stability of Quaternary Ammonium Cations

CationConditionsHalf-life (h)Reference
N-benzyltrimethylammonium80 °C172 nih.gov
N-benzylmethylpiperidinium80 °C281 nih.gov
Piperidinium60 °C54 nih.gov
Pyrrolidinium60 °C9 nih.gov

This table presents stability data for structurally related quaternary ammonium cations to provide context for the expected stability of benzyl(triethyl)azanium.

The ability of benzyl(triethyl)azanium hydrobromide to function effectively as an electrolyte is dependent on its capacity to facilitate ion transport. In solution, the salt dissociates into benzyl(triethyl)azanium cations and bromide anions, which can then move to carry charge. The conductivity of such an electrolytic solution is influenced by several factors, including the concentration of the salt, the solvent used, and the temperature. chemicalbook.com

Applications in Advanced Electrochemical Systems

The unique properties of the benzyl(triethyl)azanium cation have led to its exploration in various advanced electrochemical applications, from energy storage and conversion to the synthesis of organic molecules.

Quaternary ammonium salts, including those with benzyl functionalities, are key components in the development of anion exchange membranes (AEMs) for alkaline exchange membrane fuel cells (AEMFCs). rsc.orgmdpi.comrsc.org In these systems, the quaternary ammonium groups are typically tethered to a polymer backbone to create a solid-state electrolyte that selectively transports hydroxide ions from the cathode to the anode. mdpi.com The benzyl(triethyl)azanium cation, if incorporated into such a membrane, would serve as the fixed positive charge that facilitates the movement of hydroxide ions.

The performance of AEMFCs is critically dependent on the stability and conductivity of the AEM. rsc.orgrsc.org As discussed, the stability of the benzyl(triethyl)azanium cation in the highly alkaline environment of an AEMFC is a significant consideration. nrel.govresearchgate.net While the benzyl group can be susceptible to degradation, research continues to focus on designing more robust quaternary ammonium structures to enhance the longevity of these fuel cells. rsc.org

Beyond AEMFCs, benzyltriethylammonium chloride has been investigated as a component of the electrolyte in high-performance aluminum-ion batteries. researchgate.net In this application, the ionic liquid electrolyte containing the benzyltriethylammonium cation enabled excellent cycling performance and high coulombic efficiency, showcasing its potential in next-generation energy storage systems. researchgate.net

Benzyltriethylammonium salts, such as the chloride and bromide, are widely utilized as phase-transfer catalysts (PTCs) in a multitude of organic reactions. chemicalbook.comguidechem.comresearchgate.net In electro-organic synthesis, these salts can play a crucial role by transferring reactants between immiscible aqueous and organic phases, thereby enabling or accelerating reactions at the electrode surface. chemicalbook.com The benzyl(triethyl)azanium cation facilitates the transport of anions from the aqueous phase to the organic phase where the electrochemical reaction occurs. chemicalbook.com

The use of benzyltriethylammonium chloride as a PTC has been demonstrated in various reactions, including nucleophilic substitutions, carbene reactions, and alkylations. chemicalbook.comguidechem.com These types of reactions can often be driven electrochemically. The electrochemical reduction of quaternary ammonium salts can also be used to generate reactive radical intermediates for synthetic transformations. thieme-connect.deacs.org

Table 2: Examples of Electro-Organic Synthesis Reactions Facilitated by Benzyltriethylammonium Salts

Reaction TypeRole of Benzyltriethylammonium SaltReference
Nucleophilic SubstitutionPhase-Transfer Catalyst chemicalbook.comguidechem.com
Carbene ReactionsPhase-Transfer Catalyst chemicalbook.comguidechem.com
C-Alkylation, N-Alkylation, O-Alkylation, S-AlkylationPhase-Transfer Catalyst chemicalbook.comguidechem.com
Reduction of Carbonyl CompoundsSupporting Electrolyte/Phase-Transfer Catalyst researchgate.net
Generation of Aryl/Benzyl RadicalsReductively Cleaved Precursor thieme-connect.de

Research on Electrochemical Sensing and Detection Methodologies

The inherent electrochemical activity of certain quaternary ammonium salts has opened up possibilities for their use in sensing and detection applications. While specific research on benzyl(triethyl)azanium hydrobromide for this purpose is limited, studies on related compounds provide a proof of principle.

For example, quaternary ammonium binaphthyl salts have been shown to be electrochemically active and can be used for the recognition of various analytes. rsc.org The oxidation of these salts is influenced by the presence of other ions in the solution, such as lithium and sodium, as well as organic cations. rsc.org This change in electrochemical behavior upon binding with an analyte forms the basis of the sensing mechanism. There is a linear relationship between the limiting current and the concentration of the analyte, allowing for quantitative detection. rsc.org This suggests that, with appropriate functionalization, benzyl(triethyl)azanium-based structures could potentially be developed into electrochemical sensors for specific ions or molecules.

Theoretical and Computational Chemistry Investigations of Benzyl Triethyl Azanium Hydrobromide

Quantum Chemical Calculations of Molecular and Ionic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the benzyl(triethyl)azanium cation and its interaction with the hydrobromide anion. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's geometry, stability, and electronic characteristics. nih.gov

The benzyl(triethyl)azanium cation, characterized by its flexible ethyl and benzyl (B1604629) groups, can adopt a multitude of conformations. Conformational analysis aims to identify the most stable arrangements of these groups and to map the potential energy surface (PES) that governs their interconversion. nih.govchemrxiv.org The rotation around the C-N and C-C bonds gives rise to a complex energetic landscape with several local minima.

Computational methods like relaxed potential energy surface scans are employed to explore this landscape. q-chem.com These scans involve systematically changing specific dihedral angles while optimizing the rest of the molecular geometry to find the lowest energy pathways between different conformations. For flexible molecules, identifying all low-energy conformers is crucial as they can all be present in a given sample and influence the material's bulk properties. nih.govnih.gov

Table 1: Representative Torsional Angles and Relative Energies for a Hypothetical Conformational Analysis of the Benzyl(triethyl)azanium Cation.

ConformerDihedral Angle 1 (C-C-N-C)Dihedral Angle 2 (N-C-C-C)Relative Energy (kcal/mol)
A ~60° (gauche)~180° (anti)0.0 (Global Minimum)
B ~180° (anti)~180° (anti)1.5
C ~60° (gauche)~60° (gauche)2.8

Note: This table is illustrative and based on general principles of conformational analysis of flexible organic cations. The actual values would require specific quantum chemical calculations.

The electronic structure of the benzyl(triethyl)azanium cation dictates its reactivity and interactions. Quantum chemical calculations provide a detailed picture of how the positive charge is distributed across the ion. While nominally located on the nitrogen atom, the charge is delocalized over the neighboring atoms due to inductive and hyperconjugative effects. This delocalization is crucial for its stability and its role in catalytic processes. nobelprize.org

The distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps, which highlight the regions of positive and negative potential on the molecular surface. nih.gov For the benzyl(triethyl)azanium cation, the most positive potential is expected to be localized around the nitrogen center and the benzylic hydrogens, while the phenyl ring will exhibit regions of negative potential due to its π-electron system.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. nobelprize.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For a cation, the LUMO is of particular importance as it indicates the most likely site for nucleophilic attack. In the benzyl(triethyl)azanium cation, the LUMO is expected to be centered on the benzylic carbon and the nitrogen atom, making these sites susceptible to reaction with nucleophiles. researchgate.net The HOMO, on the other hand, would be associated with the phenyl ring's π-system.

Table 2: Calculated Electronic Properties for a Representative Quaternary Ammonium (B1175870) Cation.

PropertyValue
HOMO Energy -7.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 5.4 eV
Mulliken Charge on N +0.45 e
Mulliken Charge on Benzylic C +0.15 e

Note: These values are representative and based on DFT calculations of similar quaternary ammonium cations. nih.govepstem.net The actual values for benzyl(triethyl)azanium would require specific calculations.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

Benzyl(triethyl)azanium salts are well-known phase-transfer catalysts. nobelprize.org In phase-transfer catalysis (PTC), the cation facilitates the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. The catalytic cycle involves the formation of an ion pair between the benzyl(triethyl)azanium cation and the reactant anion.

Computational studies can elucidate the mechanism of these catalytic cycles by locating the transition state structures for the key reaction steps. For instance, in a nucleophilic substitution reaction, the transition state would involve the simultaneous breaking of a bond with the leaving group and the formation of a new bond with the nucleophile, all while being associated with the quaternary ammonium cation. The energy barrier of this transition state determines the reaction rate. While specific transition state calculations for reactions catalyzed by benzyl(triethyl)azanium are not extensively reported, the principles are well-established in computational organic chemistry.

The stability of the benzyl(triethyl)azanium cation is a critical factor, particularly in applications where it is subjected to harsh conditions such as high temperatures or strong bases. Computational studies have been instrumental in predicting the degradation pathways of quaternary ammonium cations. For benzyl-substituted cations, a common degradation route is the SN2 attack of a nucleophile (like a hydroxide (B78521) ion) on the benzylic carbon, leading to the formation of benzyl alcohol and triethylamine (B128534). capes.gov.br

DFT calculations can be used to determine the activation energy barriers for various potential degradation reactions. Studies on the closely related benzyltrimethylammonium (B79724) (BTMA+) have shown that the degradation barrier can be influenced by substituents on the benzyl ring. capes.gov.br Electron-donating groups at the meta position can slightly increase the stability of the cation. capes.gov.br It is expected that the benzyl(triethyl)azanium cation would follow similar degradation pathways, with the relative rates being influenced by the steric bulk of the ethyl groups compared to methyl groups.

Table 3: Calculated Activation Barriers for Degradation of Benzyl-Substituted Quaternary Ammonium Cations.

Degradation PathwayNucleophileCalculated Activation Barrier (kcal/mol)
SN2 at Benzylic CarbonOH⁻~22-25
Hofmann EliminationOH⁻>30

Note: These values are based on DFT studies of similar benzyl-substituted quaternary ammonium cations and serve as an illustrative example. nih.govcapes.gov.br

Molecular Dynamics Simulations for Condensed Phase Behavior

In an aqueous solution of benzyl(triethyl)azanium hydrobromide, MD simulations can reveal how water molecules arrange themselves around the cation and the bromide anion. The hydrophobic benzyl group and ethyl chains of the cation will influence the local water structure, potentially leading to the formation of a clathrate-like cage of water molecules around these nonpolar parts. The bromide anion, being a halide, will also have a well-defined hydration shell. nih.gov

MD simulations can also be used to calculate important transport properties such as the diffusion coefficients of the ions and the viscosity of the solution. These properties are crucial for understanding the performance of benzyl(triethyl)azanium hydrobromide in applications like electrolytes or as a phase-transfer catalyst. The simulations can also shed light on the extent of ion pairing between the benzyl(triethyl)azanium cation and the bromide anion in solution. researchgate.net

Solvent Effects on Ionic Interactions and Solvation Shells

The interaction of benzyl(triethyl)azanium hydrobromide with solvents, particularly water, is governed by a complex interplay of electrostatic forces, hydrogen bonding, and hydrophobic effects. Molecular dynamics (MD) simulations and quantum mechanical calculations on related tetraalkylammonium (TAA) cations offer significant insights into these phenomena.

Ionic Interactions and Hydration:

In aqueous solutions, the benzyl(triethyl)azanium cation, [BTMA]⁺, and the bromide anion, Br⁻, will be surrounded by water molecules, forming distinct solvation shells. MD simulations on similar TAA halides, such as tetramethylammonium (B1211777) (TMA) and tetrabutylammonium (B224687) (TBA) bromide, have shown that both the cation and anion maintain well-defined hydration structures across a range of concentrations. rsc.org For the [BTMA]⁺ cation, the positively charged nitrogen center and the surrounding ethyl and benzyl groups will influence the orientation of neighboring water molecules.

Computational studies using explicit water models have been employed to analyze the hydration structure around TAA ions. acs.orgnih.gov These studies often calculate radial distribution functions (RDFs) to describe the probability of finding a solvent molecule at a certain distance from the ion. For instance, the oxygen atoms of water molecules are expected to orient towards the cationic head of [BTMA]⁺, while the hydrogen atoms orient towards the bromide anion.

Solvation Shell Structure:

The structure of the solvation shell around the [BTMA]⁺ cation is of particular interest due to its amphiphilic nature, possessing both a charged head and nonpolar alkyl and benzyl groups. Research on TAA ions indicates that the arrangement of water molecules in the first solvation shell is a key determinant of the ion's properties. acs.org For larger TAA cations like tetrabutylammonium, there is evidence of a slight enhancement in the probability of hydrogen bond formation between water molecules in the solvation shell compared to bulk water. acs.org This phenomenon, often termed "hydrophobic hydration," suggests a more ordered water structure around the nonpolar parts of the cation. It is reasonable to hypothesize a similar, albeit complex, hydration structure for the benzyl(triethyl)azanium cation, where the benzyl group's aromatic ring adds another layer of interaction potential through pi-stacking with water.

A study combining experimental and computational methods on deep eutectic solvents composed of tetrapropylammonium (B79313) bromide and tetrabutylammonium bromide provides insights into the interactions between the quaternary ammonium cation, the bromide anion, and other solvent molecules like ethanol (B145695) and acetonitrile (B52724). bohrium.com This research highlights the importance of hydrogen bonding between the anion and the hydrogen bond donor, as well as interactions between the cation and the solvent molecules, which can be quantified using radial distribution functions. bohrium.com

The following table, based on analogous data for tetraalkylammonium ions, illustrates the expected characteristics of the primary solvation shell of benzyl(triethyl)azanium hydrobromide in an aqueous environment.

IonCoordination Number (Water)Primary Solvation Shell Distance (Å)Dominant Interaction with Water
Benzyl(triethyl)azanium ([BTMA]⁺)Estimated 20-25Estimated 3.5-5.0Electrostatic (N⁺) & Hydrophobic (Alkyl/Benzyl)
Bromide (Br⁻)Estimated 6-8Estimated 3.2-3.6Ion-Dipole & Hydrogen Bonding

Note: The values for benzyl(triethyl)azanium are estimations based on trends observed for other tetraalkylammonium ions and have not been experimentally or computationally confirmed for this specific compound.

Intermolecular Interactions with Substrates and Interfaces

The utility of benzyl(triethyl)azanium hydrobromide, particularly as a phase-transfer catalyst, is intrinsically linked to its ability to interact with various substrates and navigate the interface between immiscible phases (e.g., aqueous and organic). ijstr.orgoperachem.com Computational studies on similar quaternary ammonium salts provide a molecular-level understanding of these interactions.

Interactions with Substrates:

The benzyl(triethyl)azanium cation can interact with substrates through a combination of forces. The positively charged nitrogen atom can form strong ion-pair interactions with anionic species. mdpi.com Furthermore, the C-H bonds adjacent to the positive nitrogen can act as unconventional hydrogen bond donors, forming directional interactions with electronegative atoms (like oxygen or nitrogen) on a substrate molecule. mdpi.com The benzyl group can participate in π-π stacking or cation-π interactions with aromatic substrates. The ethyl groups contribute to van der Waals interactions and influence the steric accessibility of the cationic center.

Interactions at Interfaces:

Molecular dynamics simulations have been used to study the behavior of quaternary ammonium surfactants at interfaces, such as a lipid bilayer, which can serve as a model for an oil-water interface. nih.govrsc.org These studies show that the amphiphilic nature of these molecules drives them to the interface, where the charged headgroup remains in the aqueous phase while the hydrophobic tails penetrate the non-polar phase. For benzyl(triethyl)azanium bromide, the [BTMA]⁺ cation would orient at an aqueous-organic interface, facilitating the transport of the bromide anion (or another anion it has exchanged with) into the organic phase.

First-principles calculations have also been used to investigate the desolvation behavior of quaternary ammonium cations within confined spaces, such as the pores of graphene. mdpi.com These studies are relevant for understanding how these cations interact with solid substrates and catalyst supports. The energy required for desolvation is a critical factor in the catalytic activity at solid-liquid interfaces.

A computational study on the use of quaternary ammonium ions as asymmetric phase-transfer catalysts found that descriptors such as ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient correlate with catalyst activity. nih.gov This suggests that the specific geometry and electronic structure of the benzyl(triethyl)azanium cation are crucial for its function.

The following table summarizes the types of intermolecular interactions that benzyl(triethyl)azanium hydrobromide is expected to form with different types of substrates and interfaces, based on computational studies of analogous systems.

Interacting SpeciesPrimary Interaction Type with [BTMA]⁺Relevant Computational Insights
Anionic Nucleophile (e.g., CN⁻, OH⁻) Ion-Pairing, ⁺N-C-H Hydrogen BondingDFT calculations show directional H-bonding. mdpi.com
Aromatic Substrate (e.g., Benzene) Cation-π, π-π Stacking (with benzyl group)Studies on graphene interactions show the importance of van der Waals forces. mdpi.com
Polar Organic Substrate (e.g., Alcohol) Ion-Dipole, van der WaalsMD simulations highlight the role of electrostatic interactions.
Aqueous-Organic Interface Amphiphilic OrientationMD simulations of surfactants at interfaces show clear orientational preferences. nih.gov
Solid Catalyst Support (e.g., Silica (B1680970), Alumina) Electrostatic, van der WaalsThe interaction with surface hydroxyl groups would be significant.

It is important to reiterate that while these theoretical and computational findings for related compounds provide a strong basis for understanding the molecular behavior of benzyl(triethyl)azanium hydrobromide, dedicated computational studies on this specific compound are needed for a more precise and quantitative analysis.

Systematic Structure Activity Relationship Studies and Rational Derivative Design

Influence of N-Substituent Modifications on Reactivity and Catalytic Performance

The reactivity and catalytic efficiency of quaternary ammonium (B1175870) salts are profoundly influenced by the nature of the substituents attached to the nitrogen atom. These substituents modulate the steric and electronic properties of the cation, thereby affecting its interaction with other species in a reaction mixture.

Detailed research has demonstrated that modifications to the N-substituents of catalysts structurally related to benzyl(triethyl)azanium hydrobromide can lead to significant changes in their catalytic performance. For instance, in phase-transfer catalysis, the size and nature of the alkyl and aryl groups on the nitrogen atom are critical. A comparative study on the catalytic potential of various phase-transfer catalysts, including benzyltriethylammonium chloride (BTEAC), a close analogue of the hydrobromide salt, has provided valuable insights. In the one-pot synthesis of 1,4-dihydropyridines, BTEAC demonstrated good catalytic activity, highlighting the effectiveness of the benzyl (B1604629) and triethyl groups in facilitating the reaction. tandfonline.com

Further illustrating the impact of N-substituent modification, the synthesis and application of 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide (F-TEBA), a fluorous analogue of benzyltriethylammonium bromide, has been reported. dntb.gov.ua This modification, introducing fluorous ponytails onto the benzyl group, was designed to facilitate catalyst recovery in fluorous biphasic systems. The study showed that F-TEBA is an effective catalyst under solid-liquid phase-transfer catalysis conditions for various reactions, including etherification, esterification, and alkylation. dntb.gov.ua This demonstrates that significant structural modifications to the benzyl group are well-tolerated and can be used to impart desirable properties like catalyst recyclability without compromising catalytic activity.

The following table summarizes the catalytic performance of benzyltriethylammonium salts with different N-substituents in selected reactions.

CatalystN-SubstituentsReaction TypeKey FindingsReference
Benzyltriethylammonium Chloride (BTEAC)Benzyl, TriethylHantzsch 1,4-dihydropyridine (B1200194) synthesisGood yields, effective catalyst in aqueous medium. tandfonline.com
3,5-Bis(n-perfluorooctyl)benzyltriethylammonium Bromide (F-TEBA)3,5-Bis(n-perfluorooctyl)benzyl, TriethylSolid-liquid phase-transfer catalysis (etherification, esterification)Effective catalyst, designed for recovery in fluorous systems. dntb.gov.ua

These findings underscore the principle that modifying the N-substituents is a powerful strategy for tuning the catalytic profile of benzyl(triethyl)azanium salts. The introduction of specific functional groups or structural motifs can enhance catalytic activity, improve selectivity, or facilitate catalyst separation and reuse.

Impact of Anion Identity on Compound Behavior and Application Efficacy

The water solubility of (benzamidomethyl)triethylammonium salts, for example, has been shown to be dependent on the counter-ion, with the chloride salt being the most soluble, the iodide salt being partially soluble, and the isothiocyanate salt being insoluble at room temperature. mdpi.com This highlights the significant role the anion plays in the solubility of the salt, a critical factor in multiphasic reaction systems.

In the context of catalysis, the choice of anion can directly impact the reaction rate and selectivity. For instance, in the catalytic hydrolysis of p-nitrophenyl hexanoate (B1226103) by alkyltrimethylammonium salts, monovalent anions were found to be potent inhibitors. researchgate.net The inhibitory effectiveness followed the order F⁻ < Cl⁻ < Br⁻ < NO₃⁻, indicating that the bromide ion has a more significant inhibitory effect than the chloride ion in this specific reaction. researchgate.net This is attributed to the differing abilities of the anions to compete with the reacting species for the cationic head of the surfactant.

Furthermore, in catalytic hydrodehalogenation reactions, the nature of the halide anion present in the reaction mixture can influence the catalytic activity. Studies on Pd/C and Raney Ni catalysts have shown that the adsorption of in situ produced iodide ions (I⁻) on the catalyst surface can lead to a decline in catalytic activity. researchgate.net This suggests that in reactions where the hydrobromide anion of benzyl(triethyl)azanium hydrobromide could be released, its interaction with the catalyst surface or other reaction components should be considered.

The table below presents a comparative overview of the impact of different anions on the properties of quaternary ammonium salts.

AnionProperty AffectedObserved Trend/EffectReference
Chloride (Cl⁻)SolubilityHigh water solubility in (benzamidomethyl)triethylammonium salts. mdpi.com
Bromide (Br⁻)Catalytic InhibitionStronger inhibitor than chloride in the hydrolysis of p-nitrophenyl hexanoate. researchgate.net
Iodide (I⁻)Solubility & Catalyst ActivityPartial water solubility in (benzamidomethyl)triethylammonium salts; can deactivate catalysts like Pd/C. mdpi.comresearchgate.net
Isothiocyanate (SCN⁻)SolubilityInsoluble in water at room temperature for (benzamidomethyl)triethylammonium salts. mdpi.com

These examples clearly demonstrate that the anion is a critical component of the quaternary ammonium salt, and its identity must be carefully considered when designing and applying these compounds for specific purposes.

Rational Design Principles for Novel Benzyl(triethyl)azanium Hydrobromide Analogues with Tuned Functionality

The rational design of novel analogues of benzyl(triethyl)azanium hydrobromide with tailored functionalities is a key objective for expanding their utility in catalysis and materials science. This process involves a deep understanding of the structure-activity relationships discussed in the preceding sections and applying these principles to the de novo design of molecules with desired properties.

One of the primary areas for the application of rational design is in the development of high-performance chiral phase-transfer catalysts. The design of structurally rigid, chiral spiro-ammonium salts derived from binaphthol has proven to be a successful strategy for creating highly enantioselective catalysts. nih.govumn.edu These designs often incorporate C₂-symmetry and avoid β-hydrogens to prevent Hofmann elimination, a common degradation pathway for quaternary ammonium salts under basic conditions. umn.edu Applying these principles to the benzyl(triethyl)azanium scaffold could involve the introduction of chirality on the benzyl group or the ethyl groups, or the creation of more complex, rigid structures incorporating the benzyltriethylammonium core.

Another important design principle is the incorporation of functional groups that can lead to enhanced catalytic activity or enable new reaction pathways. For example, the synthesis of functionalized benzoxaboroles, which are cyclic boronic acid derivatives, has been achieved through various synthetic methodologies, demonstrating the feasibility of introducing complex functionalities onto aromatic rings. nih.gov Similarly, the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes showcases methods for introducing reactive handles onto an aromatic core, which can then be used for further elaboration. nih.gov These approaches could be adapted to the benzyl group of benzyl(triethyl)azanium hydrobromide to create catalysts with dual-functionality or sites for immobilization.

The development of environmentally benign catalysts is another key driver for rational design. The synthesis of degradable quaternary ammonium compounds containing ester or thioether linkages is a prime example of this approach. dntb.gov.ua By incorporating cleavable bonds into the structure of benzyl(triethyl)azanium hydrobromide analogues, it is possible to design catalysts that are effective for a specific process but can then be degraded into less harmful components, addressing concerns about their environmental persistence.

Finally, the concept of cooperative catalysis, where the quaternary ammonium salt works in concert with another catalyst, offers a powerful design paradigm. The development of a cooperative catalytic system involving a nucleophilic cocatalyst and a photocatalyst for the generation of benzylic radicals from benzyl halides demonstrates the potential for creating novel reactivity through the combination of different catalytic modes. Designing benzyl(triethyl)azanium hydrobromide analogues that can participate in such cooperative catalytic cycles is a promising avenue for future research.

Key principles for the rational design of novel benzyl(triethyl)azanium hydrobromide analogues include:

Introduction of Steric Bulk and Chirality: To enhance selectivity, particularly in asymmetric catalysis.

Functional Group Incorporation: To introduce secondary catalytic sites, reactive handles for immobilization, or to modify solubility and electronic properties.

Design for Degradability: To create more environmentally friendly catalysts.

Development for Cooperative Catalysis: To enable novel reaction pathways and enhance catalytic efficiency.

By applying these principles, it is possible to systematically design and synthesize a new generation of benzyl(triethyl)azanium hydrobromide analogues with finely tuned properties for a wide range of chemical applications.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Resource-Efficient Production Methods

The conventional synthesis of quaternary ammonium (B1175870) salts (QAS) often involves the reaction of a tertiary amine with an alkyl halide, a process that can utilize toxic reagents and energy-intensive conditions. nih.gov Future research must prioritize the development of green and efficient production methods for benzyl(triethyl)azanium;hydrobromide.

A significant challenge lies in replacing traditional, often hazardous, solvents with more environmentally benign alternatives. A patented method for the synthesis of the related compound, benzyltriethylammonium chloride, highlights the use of acetone (B3395972) as a single, recyclable solvent. google.com This approach successfully lowers the reaction temperature, reduces energy consumption, and minimizes the generation of waste, leading to a higher yield and lower production cost. google.com Future investigations should adapt and optimize such methodologies for the hydrobromide variant. Research should focus on exploring a wider range of green solvents, assessing their impact on reaction kinetics, yield, and product purity.

Furthermore, improving the atom economy of the synthesis is a critical goal. This involves designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. The development of catalytic routes that avoid the stoichiometric use of certain reagents could be a promising avenue.

Aspect of Synthesis Traditional Method Future Sustainable Approach Research Objective
Solvent Dichloromethane (B109758), DMF, Isopropanol google.comAcetone, Supercritical CO₂, Bio-derived solventsReduce toxicity, enable easy recycling, lower energy input. google.com
Energy Input High reflux temperatures (>80-100 °C) google.comLower reaction temperatures, microwave or ultrasound assistanceMinimize energy consumption and carbon footprint.
Reagents Use of potentially toxic alkyl halides nih.govUse of more benign starting materials, catalytic routesImprove safety profile and reduce hazardous waste.
Waste Generation of solvent and byproduct wasteHigh atom economy, solvent recyclingMove towards a circular economy model with minimal waste generation. google.com

This table illustrates potential shifts from traditional to sustainable production methods for this compound, based on advances with similar compounds.

Expansion of Catalytic Scope to Industrially Relevant Transformations

Benzyl(triethyl)azanium salts are recognized as effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., water and an organic solvent). chemicalbook.com Their utility has been demonstrated in nucleophilic substitutions, C-, N-, O-, and S-alkylation reactions, and Knoevenagel condensations. chemicalbook.comfishersci.co.uk Benzyltriethylammonium chloride, for instance, is used to catalyze the preparation of 2-phenylbutyronitrile from phenylacetonitrile. fishersci.co.uk

Despite these applications, the full catalytic potential of this compound is far from realized. A major area for future research is the expansion of its catalytic activity to a broader range of industrially significant transformations. This includes exploring its efficacy in polymerization reactions, where PTCs can be crucial for controlling polymer structure and molecular weight.

Another promising direction is its application in oxidation and reduction reactions. The related compound, benzyl (B1604629) triethyl ammonium tribromide, has been shown to be an efficient and regioselective reagent for the bromination of activated aromatic compounds like anilines and phenols. researchgate.net This suggests that the parent hydrobromide salt could be a precursor or co-catalyst in various selective halogenation or oxidation processes. Research into modifying the catalyst structure, perhaps by supporting it on polymers like polyethylene (B3416737) glycol (PEG), could enhance its activity and recyclability, as demonstrated with other quaternary ammonium salts used for CO2 fixation. researchgate.net

Reaction Type Known Application (of related salts) Potential Future Research Area
Alkylation/Substitution C-, N-, O-, S-alkylation reactions chemicalbook.comAsymmetric alkylation using chiral variants.
Condensation Knoevenagel condensation fishersci.co.ukAldol and Claisen-Schmidt condensations.
Oxidation Precursor for brominating agent researchgate.netSelective oxidation of alcohols and hydrocarbons.
Polymerization Curing accelerator chemicalbook.comCatalyst for ring-opening polymerization or controlled radical polymerization.
Carbon Capture (PEG-supported QAS) CO₂ fixation with epoxides researchgate.netDirect use as a catalyst for converting CO₂ into valuable chemicals.

This interactive table summarizes current and potential future catalytic applications for this compound.

Integration into Next-Generation Functional Materials and Devices

Quaternary ammonium salts are integral components in a variety of functional materials, from antimicrobial surfaces to electrolytes in energy storage devices. nih.gov The unique properties of this compound, such as its ionic nature and thermal stability, make it a candidate for integration into next-generation materials and devices.

An important unaddressed challenge is the systematic investigation of this specific salt in material science applications. Future research could focus on its use as an ionic liquid or an additive in polymer electrolytes for batteries or fuel cells. In alkaline membrane fuel cells, for example, substituted benzyltrimethyl ammonium cations have been studied for their role in the membranes, though degradation remains a challenge. nrel.gov Exploring the triethyl version could offer different stability and conductivity profiles.

Furthermore, the antimicrobial properties common to many QAS could be harnessed by incorporating this compound into polymers, coatings, or textiles to create self-disinfecting surfaces. nih.gov Research is needed to evaluate its efficacy and long-term stability in such matrices. Another novel application could be its use as a molecular sieve template agent or in phase-change materials for thermal energy storage, areas where QAS have shown promise. chemicalbook.com

Material/Device Application Underlying Principle Future Research Objective
Polymer Electrolytes Ionic conductivitySynthesize and characterize polymer composites containing the salt for use in solid-state batteries.
Antimicrobial Surfaces Disruption of microbial cell membranes (typical for QAS)Graft or blend the salt into polymers and test against a broad spectrum of pathogens. nih.gov
Phase-Change Materials Latent heat of transitionInvestigate its thermal properties and potential for thermal energy storage applications. chemicalbook.com
Corrosion Inhibitors Surface adsorption on metalsEvaluate its performance as a corrosion inhibitor for steel in acidic environments, a known application for other eco-friendly QAS. mdpi.com

This table outlines potential future applications of this compound in functional materials and the research required to validate them.

Advancement of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical compounds, thereby accelerating research and development. For this compound, the application of advanced computational modeling is a significant area for future exploration.

Current research on similar compounds, such as benzyltrimethyl ammonium (BTMA+), has utilized density functional theory (DFT) to investigate degradation pathways in alkaline exchange membranes. nrel.gov These studies provide a foundation for future work on the triethyl analogue. A key challenge is to move beyond single-molecule calculations to multiscale models that can predict bulk properties and behavior in complex environments.

Future computational research should focus on:

Quantum Mechanics (QM): Using DFT to accurately predict molecular properties, reaction barriers for synthesis and degradation, and catalytic mechanisms.

Molecular Dynamics (MD): Simulating the behavior of large ensembles of molecules to understand bulk properties like viscosity, conductivity, and solubility in different solvents. MD simulations can also model the interaction of the salt with surfaces, polymers, or biological membranes.

Hybrid QM/MM Models: Combining the accuracy of QM for the reactive center with the efficiency of molecular mechanics (MM) for the surrounding environment. This is crucial for modeling catalytic reactions in solution or within a material matrix.

By developing robust, predictive computational models, researchers can screen for optimal reaction conditions, design new functional materials with desired properties, and understand the mechanisms underlying the salt's performance before engaging in extensive laboratory experiments.

Computational Method Specific Application for this compound Research Goal
Density Functional Theory (DFT) Calculate reaction energies for sustainable synthesis routes; model catalytic cycles; investigate electronic structure. nrel.govPredict reaction outcomes and catalyst efficiency.
Molecular Dynamics (MD) Simulate behavior in different solvents; model its role as a phase-transfer catalyst at the liquid-liquid interface; predict properties in polymer blends.Understand bulk properties and interactions in complex systems.
QM/MM (Hybrid) Model a catalytic reaction where the salt and immediate reactants are treated with QM and the solvent with MM.Achieve high accuracy for reaction mechanisms in a realistic environment.

This table details the application of different computational approaches to advance the understanding and application of this compound.

Q & A

Q. How do molecular dynamics simulations predict its behavior in lipid bilayers?

  • Answer : Simulations (AMBER or CHARMM force fields) reveal preferential localization at membrane interfaces due to hydrophobic benzyl and hydrophilic ammonium groups. Free energy calculations quantify translocation barriers, aiding drug delivery studies .

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